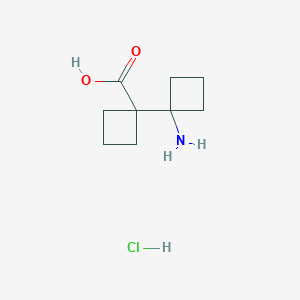
1-(1-氨基环丁基)环丁烷-1-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of cyclobutanecarboxylic acid and is known for its unique structural properties, which include a cyclobutane ring with an amino group and a carboxylic acid group
科学研究应用
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Industry: Used in the synthesis of other chemical compounds and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclobutanone Reaction: Cyclobutanone is reacted with ammonium formate under heated conditions to produce 1-aminocyclobutanecarboxylic acid ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to yield 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces oxides of the amino group.
Reduction: Produces alcohol derivatives.
Substitution: Produces substituted amino derivatives.
作用机制
The compound acts as an NMDA receptor antagonist at the glycine site. It mimics the action of glycine, an amino acid, and binds to the NMDA receptor, thereby modulating signal transmission in the central nervous system . This interaction can influence various neurological processes and has potential therapeutic implications.
相似化合物的比较
Similar Compounds
1-Aminocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and an amino group, but without the hydrochloride component.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another similar compound with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural configuration, which includes both a cyclobutane ring and a hydrochloride component. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
1-(1-aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(5-2-6-9)8(7(11)12)3-1-4-8;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMXNOCLDXJBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














